Bienvenue dans la boutique en ligne BenchChem!

PPAR agonist 1

PPAR dual agonism receptor transactivation metabolic disease

PPAR agonist 1 (compound 5b, CAS 539813-69-9) is the only commercially available PPARα/γ dual partial agonist that binds an alternative site on PPARγ and inhibits Cdk5-mediated Ser273 phosphorylation—a mechanism hypothesized to dissociate insulin sensitization from adipogenic side effects. Unlike full agonists (rosiglitazone, aleglitazar), its partial agonism (PPARα EC₅₀=28 nM; 643-fold more potent than bezafibrate) avoids maximal transcriptional output, reducing fluid retention and cardiac safety signals. In DIO mice, it elevates HDL-C without hepatic/renal toxicity. Supplied with defined (S)-stereochemistry and ≥98% purity, compound 5b is the essential benchmark for SAR campaigns and metabolic mechanism-of-action studies.

Molecular Formula C20H25NO6S
Molecular Weight 407.5 g/mol
Cat. No. B1663462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPAR agonist 1
Molecular FormulaC20H25NO6S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCOC(CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
InChIInChI=1S/C20H25NO6S/c1-26-19(20(22)23)14-16-5-9-17(10-6-16)21-13-3-4-15-7-11-18(12-8-15)27-28(2,24)25/h5-12,19,21H,3-4,13-14H2,1-2H3,(H,22,23)/t19-/m0/s1
InChIKeyHFRCAKXUSHNVLY-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPARα/γ agonist 1 (Compound 5b) Procurement Guide: Key Specifications and Baseline Characteristics for Metabolic Research


PPARα/γ agonist 1 (designated compound 5b; CAS 539813-69-9) is a dual PPARα/γ partial agonist [1]. Its chemical identity is defined as (2S)-2-methoxy-3-[4-[3-(4-methylsulfonyloxyphenyl)propylamino]phenyl]propanoic acid, with molecular formula C₂₀H₂₅NO₆S and molecular weight 407.48 g/mol . The compound is commercially available at ≥98% purity, with structural verification confirmed by SMILES string . It is supplied as a yellow to brown solid powder with a defined stereocenter (S-configuration) .

Why PPARα/γ agonist 1 Cannot Be Substituted by Single-PPAR Agonists or Full Agonists in Metabolic Studies


PPARα/γ dual agonists are not interchangeable due to divergent receptor selectivity profiles, partial versus full agonism, and downstream transcriptional consequences. Selective PPARγ full agonists (e.g., rosiglitazone, pioglitazone) induce adipogenesis and fluid retention [1], while selective PPARα agonists (e.g., fenofibrate, bezafibrate) lack glycemic control [2]. Even among dual agonists, balanced full activation produces cardiac safety signals distinct from partial agonism [3]. PPARα/γ agonist 1 is a partial agonist, activating both receptors without achieving full transcriptional output—a property that may uncouple therapeutic metabolic effects from adverse adipogenic signaling [4]. Substitution with either a single-PPAR agonist or a full dual agonist fundamentally alters the experimental pharmacological profile and can confound mechanistic interpretation.

PPARα/γ agonist 1 (Compound 5b): Quantitative Differentiation Evidence Against Key Comparators


PPARα/γ agonist 1 Exhibits Balanced Dual Partial Agonism with Nanomolar Potency on Both PPARα and PPARγ

PPARα/γ agonist 1 (compound 5b) activates both PPARα and PPARγ in a balanced manner, with EC₅₀ values of 28 nM and 69 nM, respectively . This contrasts with PPARα/δ agonist 1, which exhibits a marked selectivity gap—EC₅₀ values of 7.0 nM (PPARα), 8.4 nM (PPARδ), and 1316.1 nM (PPARγ)—rendering it a PPARα/δ-selective tool with minimal γ-activity . The dual α/γ profile of compound 5b is critical for studies requiring simultaneous engagement of both metabolic pathways.

PPAR dual agonism receptor transactivation metabolic disease partial agonist

Partial Agonism Profile of Compound 5b Differentiates It from Full Dual Agonists Like Aleglitazar

PPARα/γ agonist 1 (compound 5b) is a partial agonist of both PPARα and PPARγ, producing submaximal receptor activation relative to full agonists [1]. In contrast, aleglitazar is a balanced full PPARα/γ agonist with EC₅₀ values of 5 nM (α) and 9 nM (γ) and achieves near-complete transcriptional efficacy on both receptors [2]. The partial agonism of compound 5b is mechanistically associated with reduced adipogenic differentiation and lower lipid accumulation compared to the full PPARγ agonist rosiglitazone [1], a property not shared by aleglitazar or other full dual agonists.

partial agonism balanced activation transcriptional efficacy safety profiling

Compound 5b Demonstrates 643-Fold Higher PPARα Potency Compared to Bezafibrate

Compound 5b (EC₅₀ = 28 nM on PPARα) is approximately 643-fold more potent than bezafibrate, a clinically used PPARα agonist with an EC₅₀ of 18,000 nM (18 μM) on PPARα [1]. This potency differential underscores the substantial structural optimization achieved in the stilbene-derived series relative to the fibrate scaffold. The enhanced potency enables compound 5b to achieve robust PPARα activation at nanomolar concentrations, whereas bezafibrate requires micromolar exposures.

potency benchmarking PPARα activation fibrate comparison structural lead optimization

In Vivo HDL-C Elevation and Favorable Hepatic/Renal Safety Biomarker Profile in Diet-Induced Obese Mice

In a high-fat diet-induced obesity mouse model, oral administration of compound 5b significantly increased high-density lipoprotein cholesterol (HDL-C) levels [1]. Notably, compound 5b did not elevate plasma biomarkers of hepatic injury (ALT, AST) or renal injury, indicating a favorable safety biomarker profile in this model [1]. By comparison, the full PPARγ agonist rosiglitazone is associated with weight gain and fluid retention in rodent models and clinical use [2], and clinical-stage dual agonists like aleglitazar and muraglitazar have been associated with renal dysfunction and cardiovascular safety signals [3].

in vivo efficacy HDL cholesterol safety biomarkers dyslipidemia model

Compound 5b Binds to Both Canonical and Alternative Sites of PPARγ and Inhibits Cdk5-Mediated Phosphorylation at Ser273

Crystallographic and transactivation studies demonstrate that compound 5b binds to the canonical ligand-binding pocket of PPARγ but also engages an alternative binding site [1]. This dual-site binding is unique among PPARα/γ dual agonists and enables inhibition of Cdk5-mediated phosphorylation of PPARγ at serine 273—a post-translational modification linked to insulin resistance that is not blocked by conventional full agonists like rosiglitazone [1]. By comparison, aleglitazar and tesaglitazar (full dual agonists) and the Pio/Feno combination all induce unique but distinct transcriptional signatures, with aleglitazar showing greater effects on lipoprotein pathways than comparators, but none have demonstrated alternative-site binding or Cdk5 inhibition [2][3].

alternative binding site Cdk5 inhibition PPARγ phosphorylation non-canonical mechanism

High Commercial Purity (≥98%) with Verified Single Stereoisomer (S-Configuration) for Reproducible Pharmacology

PPARα/γ agonist 1 (compound 5b) is supplied as a single stereoisomer with the S-configuration at the α-methoxy propanoic acid center, as confirmed by the SMILES string OC([C@@H](OC)CC1=CC=C(NCCCC2=CC=C(OS(C)(=O)=O)C=C2)C=C1)=O . Commercial purity is ≥98% (typically 99.69% by HPLC in MCE product HY-143239) . This is in contrast to earlier PPAR tool compounds such as ciglitazone (EC₅₀ = 3 μM on PPARγ) which is racemic, and the clinical fibrate bezafibrate which is supplied as a mixture with variable potency across batches [1].

compound purity stereochemistry quality control reproducibility

PPARα/γ agonist 1 (Compound 5b): Validated Research and Industrial Application Scenarios


Mechanistic Studies of Cdk5-Mediated PPARγ Ser273 Phosphorylation and Insulin Resistance

Compound 5b is the only commercially available PPARα/γ dual agonist reported to bind to an alternative site on PPARγ and inhibit Cdk5-mediated phosphorylation at serine 273 [1]. This mechanism is hypothesized to uncouple the antidiabetic effects of PPARγ activation from the adipogenic side effects associated with full agonists like rosiglitazone. Researchers investigating PPARγ phosphorylation biology, insulin sensitization mechanisms independent of adipogenesis, or the structural basis of alternative-site ligand binding should select this compound over any other PPARα/γ agonist.

Dyslipidemia and HDL Cholesterol Modulation Studies in Diet-Induced Obesity Models

Compound 5b has been validated in high-fat diet-induced obese (DIO) mice to elevate HDL-cholesterol levels without affecting plasma biomarkers of hepatic or renal injury [2]. This profile makes it suitable for preclinical studies examining lipid metabolism, reverse cholesterol transport, and the therapeutic window of PPARα/γ dual activation. Researchers using DIO mouse models or comparable metabolic syndrome rodent models can use compound 5b as a tool to dissect HDL-C regulatory mechanisms without confounding hepatotoxicity or nephrotoxicity signals.

Benchmarking and SAR Studies Comparing PPARα/γ Partial Agonists Against Fibrate-Class Compounds

With a 643-fold potency advantage over bezafibrate on PPARα (EC₅₀ = 28 nM vs 18,000 nM), compound 5b serves as a high-potency reference standard for structure-activity relationship (SAR) campaigns aimed at improving upon the fibrate scaffold [3]. Medicinal chemistry groups developing next-generation PPARα/γ modulators can use compound 5b as a benchmark for in vitro potency, efficacy classification (partial vs full), and in vivo HDL-C modulation. Its defined stereochemistry and high purity (≥98%) ensure reproducible comparative data across SAR series.

Differentiation Studies Comparing Partial versus Full PPAR Dual Agonist Pharmacology

Compound 5b is a partial agonist of both PPARα and PPARγ, producing submaximal transcriptional activation relative to full agonists like aleglitazar (EC₅₀ = 5 nM α, 9 nM γ) [4]. This pharmacological distinction is critical for studies examining the relationship between agonist efficacy (partial vs full) and downstream outcomes such as adipogenesis, fluid retention, and cardiovascular safety biomarkers. Researchers can use compound 5b alongside a full dual agonist comparator to deconvolute efficacy-dependent versus receptor-engagement-dependent effects in metabolic tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PPAR agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.